4-(4-Methylpyrimidin-2-yl)aniline
Description
Significance of Pyrimidine (B1678525) Derivatives in Contemporary Organic Chemistry
The pyrimidine ring, a heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3, is a cornerstone of organic and medicinal chemistry. nih.gov Its derivatives are ubiquitous in nature, forming the structural core of the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids (DNA and RNA). This biological prevalence has long made pyrimidines an attractive target for the development of therapeutic agents.
In contemporary research, pyrimidine derivatives are celebrated for their diverse pharmacological activities. They have been successfully developed as anticancer, antiviral, antimicrobial, and anti-inflammatory agents. nih.gov The ability of the pyrimidine scaffold to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, allows for effective binding to a wide range of biological targets, including enzymes and receptors. This versatility ensures that the pyrimidine nucleus remains a highly relevant and frequently utilized scaffold in the design of new drugs and chemical probes.
Strategic Importance of Aniline (B41778) Moieties in Chemical Synthesis
Aniline, the simplest aromatic amine, and its derivatives are fundamental building blocks in chemical synthesis. acs.org The amino group attached to the benzene (B151609) ring makes aniline a versatile precursor for a vast array of chemical transformations. It is a key intermediate in the industrial production of dyes, polymers, and agrochemicals.
In the realm of medicinal chemistry, the aniline moiety is a common feature in many approved drugs. Its presence can influence a molecule's pharmacokinetic properties, such as absorption and metabolism, and it can serve as a crucial anchor for binding to biological targets. The reactivity of the amino group allows for the straightforward introduction of various substituents, enabling chemists to systematically modify a compound's structure to optimize its biological activity and properties. The investigation into aniline derivatives continues to be a vibrant area of research, aimed at creating safer and more effective compounds for therapeutic use. acs.org
Structural Context and Rationale for Investigating 4-(4-Methylpyrimidin-2-yl)aniline and Related Analogues
The specific compound, this compound, combines the key features of both a pyrimidine and an aniline. The rationale for its investigation is strongly rooted in the established success of structurally similar molecules, particularly in the field of kinase inhibition. Many kinase inhibitors, which are a critical class of anticancer drugs, feature a 2-anilinopyrimidine core. This scaffold has proven to be highly effective at binding to the ATP-binding site of various kinases.
A prominent example is Imatinib, a revolutionary drug for chronic myelogenous leukemia, which contains a related N-phenyl-2-pyrimidine-amine core structure. rsc.orgepa.govijnrd.org The synthesis and modification of such structures are central to the development of new and improved kinase inhibitors. rsc.orgnih.gov Research has shown that even small modifications to the substitution pattern on either the pyrimidine or the aniline ring can lead to significant changes in potency and selectivity. nih.gov
Furthermore, a structurally related compound, 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline, has been identified as an important intermediate in the synthesis of antitumour drugs, highlighting the value of this general molecular architecture in oncology research. researchgate.net The investigation of this compound is therefore a logical step in the exploration of this chemical space. By studying its synthesis, properties, and potential biological activity, researchers can gain deeper insights into the structure-activity relationships of pyrimidine-aniline hybrids, potentially leading to the discovery of new therapeutic agents or valuable chemical intermediates.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C11H11N3 |
| Molecular Weight | 185.23 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 22600391 nih.gov |
| Canonical SMILES | CC1=CC(=NC(=N1)C2=CC=C(C=C2)N)C |
| InChI Key | YQGFFIRXPCMKAT-UHFFFAOYSA-N |
Structure
3D Structure
Properties
IUPAC Name |
4-(4-methylpyrimidin-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-8-6-7-13-11(14-8)9-2-4-10(12)5-3-9/h2-7H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZGFOODEXURGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626786 | |
| Record name | 4-(4-Methylpyrimidin-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474397-16-5 | |
| Record name | 4-(4-Methylpyrimidin-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 4 Methylpyrimidin 2 Yl Aniline and Its Structural Analogues
Diverse Synthetic Routes and Reaction Conditions
The construction of 2-aminopyrimidine (B69317) derivatives, such as 4-(4-methylpyrimidin-2-yl)aniline, can be approached through two main strategies: building the pyrimidine (B1678525) ring with the amino group already in place or introducing the amino group to a pre-formed pyrimidine ring. nih.gov
Pyrimidine Ring Formation Strategies
A prevalent and versatile method for constructing the 2-aminopyrimidine scaffold is the condensation reaction between a β-dicarbonyl compound and guanidine (B92328). nih.gov This approach allows for the direct incorporation of the 2-amino group. The reaction is typically carried out in a polar solvent with heating, often in the presence of a condensing agent, and can yield 2-aminopyrimidines with various substituents in high yields, ranging from 60-95%. nih.gov
Another strategy involves the use of dielectrophiles containing a three-carbon chain and a carbonyl, ester, or nitrile group, which are condensed with a dinucleophile containing an N-C-N moiety. nih.gov When guanidine is used as the dinucleophilic component, the pyrimidine ring is formed with an amino group at the 2-position. nih.gov
An alternative approach involves the oxidative cyclodimerization of 2H-azirine-2-carboxylates, which can yield pyrimidine-4,6-dicarboxylates when heated with triethylamine (B128534) in the presence of air. researchgate.net
Aniline (B41778) Moiety Introduction and Coupling Reactions
The aniline moiety can be introduced through various coupling reactions. One common method is the Buchwald-Hartwig amination, which has been successfully used to couple substituted anilines with halogenated pyrimidines. nih.gov For instance, the coupling of various anilines with 2,4-diamino-6-bromo-pyrido[2,3-d]pyrimidine has been explored. nih.gov The choice of phosphine (B1218219) ligand, such as S-Phos, can be critical for achieving complete conversion, especially with sterically hindered anilines. nih.gov
The reactivity in these coupling reactions can be influenced by the electronic properties of the aniline. Anilines with electron-donating substituents tend to give better yields, while those with electron-withdrawing groups may result in slightly lower yields. nih.gov
A study on the synthesis of 2-aminopyrimidine derivatives involved the reaction of 2-amino-4,6-dichloropyrimidine (B145751) with various amines in the presence of triethylamine under solvent-free conditions at elevated temperatures (80–90 °C). nih.gov
Multi-Component and Stepwise Synthesis Protocols
Multi-component reactions (MCRs) offer an efficient and sustainable route to highly substituted pyrimidines. acs.org A notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. acs.orgsci-hub.se This process proceeds through a sequence of condensation and dehydrogenation steps, liberating hydrogen and water. acs.orgsci-hub.se This method is particularly advantageous for its regioselectivity and ability to produce unsymmetrically substituted pyrimidines in high yields (up to 93%). acs.orgsci-hub.se
Stepwise protocols are also common, where the pyrimidine ring is first constructed and then functionalized. For example, a process for preparing 4-(4-chloropyrimidin-2-ylamino)benzonitrile involves reacting 4-[(1,4-dihydro-4-oxo-2-pyrimidinyl)amino]benzonitrile with phosphorus oxychloride. google.com Another stepwise approach involves the synthesis of pyrimidine-based thiazolidinone derivatives. researchgate.net
Precursor Compounds and Starting Material Selection
The selection of appropriate starting materials is crucial for the successful synthesis of this compound and its analogues.
For the pyrimidine ring formation, common precursors include:
β-Dicarbonyl compounds: Such as β-ketoesters and β-ketonitriles. nih.gov
Guanidine: Used as the source of the N-C-N fragment and the 2-amino group. nih.gov
Amidines: Used in multi-component reactions with alcohols. acs.orgsci-hub.se
2H-Azirine-2-carboxylates: Precursors for oxidative cyclodimerization reactions. researchgate.net
For the introduction of the aniline moiety, key precursors include:
Substituted anilines: A wide variety of anilines can be used in coupling reactions. nih.govmdpi.com
Halogenated pyrimidines: Such as 2-chloropyrimidines or 2-bromopyrimidines, which serve as electrophilic partners in coupling reactions. nih.govnih.gov
2-Amino-4,6-dichloropyrimidine: A versatile starting material for sequential substitutions. nih.gov
An example of precursor selection is the synthesis of 2-isopropoxy-5-methyl-4-isonipecotic aniline, which starts from 2-chloro-4-fluorotoluene (B151448) and proceeds through nitration, substitution, and catalytic hydrogenation steps. google.com
Optimization of Reaction Parameters and Process Efficiency
Optimizing reaction parameters such as temperature, pressure, and reaction time is essential for maximizing yield and purity while minimizing side reactions.
Temperature, Pressure, and Reaction Time Effects
Temperature: The effect of temperature is highly dependent on the specific reaction. For instance, in the synthesis of 4-phenyl-2-(pyridin-3-yl)-5,6-dihydrobenzo[h]quinazoline, the reaction temperature was a key parameter to be optimized. researchgate.net In the Buchwald-Hartwig amination, reaction rates can be retarded by bulky ortho substituents on the anilines, potentially requiring elevated temperatures or longer reaction times. nih.gov Some reactions, like the preparation of 4-(4-hydroxypyrimidin-2-ylamino)benzonitrile, involve heating to high temperatures (150-160 °C) for several hours. google.com Conversely, other steps may require cooling, such as the addition of reagents at 0 °C. google.com
Pressure: While many pyrimidine syntheses are conducted at atmospheric pressure, high pressure can influence phase transitions in related heterocyclic compounds like pyridine (B92270). researchgate.net However, for the typical synthetic routes to this compound, pressure is not commonly reported as a critical parameter to be optimized.
Reaction Time: Reaction times can vary significantly, from a few hours to over 24 hours. For example, the synthesis of certain 2-aminopyrimidine derivatives required reaction times ranging from 4 to 12 hours. nih.gov In a multi-component synthesis of pyrimidines, the reaction was refluxed for 24 hours. nih.gov Optimization of reaction time is crucial for ensuring complete conversion without promoting decomposition or side-product formation.
Below is a table summarizing the reaction conditions for the synthesis of various pyrimidine derivatives:
| Product | Starting Materials | Catalyst/Reagent | Solvent | Temperature | Time | Yield | Reference |
| 6-Chloro-4-(N-(2-methoxy)phenyl)-2,4-pyrimidinediamine | 2-Amino-4,6-dichloropyrimidine, 2-methoxyaniline | Triethylamine | Solvent-free | 80-90 °C | 4.5 h | 84% | nih.gov |
| 6-Chloro-4-(N-(4-methoxy)phenyl)-2,4-pyrimidinediamine | 2-Amino-4,6-dichloropyrimidine, 4-methoxyaniline | Triethylamine | Solvent-free | 80-90 °C | 4 h | 84% | nih.gov |
| 6-Chloro-4-(N-(3-chloro)phenyl)-2,4-pyrimidinediamine | 2-Amino-4,6-dichloropyrimidine, 3-chloroaniline | Triethylamine | Solvent-free | 80-90 °C | 12 h | 78% | nih.gov |
| 4-(4-Bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine | (E)-1-(4-bromophenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one, Guanidinium hydrochloride | NaOH | Ethanol (B145695) | Reflux | 24 h | 54% | nih.gov |
| 4-(p-Tolyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine | (E)-1-(p-tolyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one, Guanidinium hydrochloride | NaOH | Ethanol | Reflux | - | 69% | nih.gov |
| 4-(4-Hydroxypyrimidin-2-ylamino)benzonitrile | 4-(4-Methoxypyrimidin-2-ylamino)benzonitrile | Pyridine hydrochloride | - | 150-160 °C | 3 h | - | google.com |
| 4-(4-Chloropyrimidin-2-ylamino)benzonitrile | 4-(4-Hydroxypyrimidin-2-ylamino)benzonitrile | Phosphorous oxychloride | - | Reflux | 1 h | - | google.com |
Solvent System Selection and Influence on Reaction Outcomes
The selection of an appropriate solvent system is a critical parameter in the synthesis of this compound and its analogues, significantly influencing reaction rates, yields, and the purity of the final product. The polarity, boiling point, and aprotic or protic nature of the solvent can dictate the solubility of reactants and catalysts, as well as stabilize intermediates and transition states.
In the synthesis of pyrimidine derivatives, the choice of solvent has been shown to have a dramatic effect on the reaction's success. For instance, in the synthesis of certain pyrimidine derivatives, aprotic solvents such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (CH3CN), and chloroform (B151607) (CHCl3) have resulted in lower yields. researchgate.net Conversely, the use of a mixed solvent system, particularly a combination of water and ethanol (in a 2:3 v/v ratio), has been demonstrated to enhance the yield of the desired product. researchgate.net This suggests that for certain pyrimidine syntheses, protic solvents or aqueous mixtures can be more effective.
Solvent-free, or "neat," reaction conditions represent another advanced methodology. These approaches, often utilizing techniques like ball milling, can lead to highly efficient, one-pot multicomponent synthesis of pyrimidine derivatives. acs.org This method not only offers environmental benefits by reducing solvent waste but can also result in improved yields and simplified product isolation. acs.org
The table below summarizes the influence of different solvent systems on the synthesis of pyrimidine-containing compounds based on available research.
| Solvent System | General Outcome on Pyrimidine Synthesis | Reference |
|---|---|---|
| Aprotic Solvents (DCM, DMF, THF, CH3CN, CHCl3) | Generally lower yields observed in some syntheses. | researchgate.net |
| Mixed Protic System (H2O/EtOH) | Improved yields in certain condensation reactions. | researchgate.net |
| Nitrobenzene | Used as a high-boiling point solvent for electrophilic bromination of pyrimidine salts at elevated temperatures. | youtube.com |
| Dioxane | Effective solvent for the condensation reaction of nalidixic acid ester with guanidine carbonate to form a pyrimidine ring. | nih.gov |
| Solvent-Free (Mechanochemistry) | Can provide high efficiency, ease of product isolation, and scalability in a one-pot synthesis. | acs.org |
Catalyst Application and Role in Yield Enhancement
Catalysts are fundamental to the modern synthesis of this compound and its structural analogues, primarily through cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination. These reactions are essential for forming the crucial carbon-carbon or carbon-nitrogen bonds that define the structure of the target molecule.
Palladium-Catalyzed Cross-Coupling:
Palladium-based catalysts are the most prevalent and effective for these transformations. youtube.com The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of an amine with an aryl halide, is a key method for creating the C-N bond between the aniline and pyrimidine rings. numberanalytics.comwikipedia.org The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the amine and subsequent reductive elimination to yield the desired arylamine and regenerate the catalyst. numberanalytics.com
The efficiency of these catalytic systems is highly dependent on the choice of ligand attached to the palladium center. Bulky, electron-rich phosphine ligands are crucial for facilitating the key steps of the catalytic cycle. numberanalytics.com Several generations of these ligands and their corresponding palladium precatalysts have been developed, each offering improved reactivity, stability, and substrate scope. sigmaaldrich.com
First-Generation Catalysts: Systems like Pd[P(o-Tolyl)3]2 were effective for coupling secondary amines with aryl bromides. wikipedia.org
Bidentate Phosphine Ligands: Ligands such as BINAP and DPPF allowed for the reliable coupling of primary amines. wikipedia.org
Sterically Hindered Ligands: The development of bulky dialkylbiaryl phosphine ligands (Buchwald ligands) and ferrocene-derived ligands (Hartwig ligands) enabled the coupling of a vast range of amines with aryl chlorides, bromides, and iodides under milder conditions. wikipedia.orgsigmaaldrich.com These advanced catalysts can be effective even with weaker bases like carbonates and phosphates. wikipedia.orgsigmaaldrich.com
Precatalysts: Modern Buchwald precatalysts (G1, G2, G3, G4) are air- and moisture-stable complexes that readily form the active Pd(0) species in situ, simplifying reaction setup and improving reproducibility. sigmaaldrich.comchemrxiv.org
For the synthesis of pyrimidine derivatives specifically, palladium catalysts have been used effectively. For example, Pd(PPh3)4 has been employed as a catalyst in Suzuki cross-coupling reactions to synthesize various 6-aryl-pyrimidine analogues. nih.gov In another instance, a combination of Pd(OAc)2 and 2-aminopyrimidine-4,6-diol created a stable and efficient catalytic system for Suzuki-Miyaura reactions. researchgate.net The regioselective amination of polychloropyrimidines has also been achieved with high efficiency using palladium catalysts derived from dialkylbiarylphosphine ligands. mit.edu
Other Metal Catalysts:
While palladium remains the optimal choice for most cross-coupling reactions, research has also explored more abundant first-row transition metals like nickel and copper as potential catalysts to promote greener and more economical syntheses. youtube.commdpi.com For instance, novel Ni(II)-NNO pincer complexes have been developed as effective catalysts for the multicomponent synthesis of pyrimidine analogues through an acceptorless dehydrogenative annulation (ADA) of alcohols. acs.org
The table below details various catalyst systems and their applications in syntheses relevant to this compound.
| Catalyst System | Reaction Type | Application/Findings | Reference |
|---|---|---|---|
| Pd(PPh3)4 | Suzuki Cross-Coupling | Synthesis of 4-amino-6-aryl-1-methylpyrimidin-2-one analogs. | nih.gov |
| Pd(OAc)2 / 2-aminopyrimidine-4,6-diol | Suzuki-Miyaura Cross-Coupling | Efficient coupling of aryl halides with arylboronic acids, achieving high turnover numbers. | researchgate.net |
| Palladium / Dialkylbiarylphosphine Ligands | Buchwald-Hartwig Amination | Enables highly efficient and regioselective 2-amination of polychloropyrimidines with aryl- and heteroarylamines. | mit.edu |
| Bulky Dialkylbiaryl Phosphine-Based Catalysts (Buchwald Ligands) | Buchwald-Hartwig Amination | Enhance reactivity and are widely used in synthesizing complex molecules like pharmaceuticals. | sigmaaldrich.com |
| Ni(II)-NNO Pincer Complexes | Acceptorless Dehydrogenative Annulation (ADA) | Efficient multicomponent synthesis of 2,4,6-trisubstituted pyrimidines from alcohols and amidines. | acs.org |
Advanced Purification and Isolation Techniques for Chemical Compounds
The purification and isolation of the final product are paramount to obtaining this compound with the high degree of purity required for subsequent applications. Given its structure as a heterocyclic aromatic amine, a combination of techniques is often employed.
Recrystallization:
Recrystallization is a powerful and frequently used technique for purifying solid organic compounds. illinois.edumiamioh.edu The principle relies on the differential solubility of the desired compound and its impurities in a specific solvent or solvent mixture at varying temperatures. miamioh.edu
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. miamioh.edu For amines, which can be prone to oxidation, the choice of solvent is critical. researchgate.net While common organic solvents are often used, sometimes non-traditional systems are required. For basic compounds like amines and pyrimidines, using organic acids such as acetic acid, or mixtures thereof, can be an effective recrystallization strategy. researchgate.net Co-solvent mixtures, like heptane/ethyl acetate (B1210297) or methanol/water, are also commonly used to achieve the desired solubility profile. reddit.com
Salt Formation: A useful strategy for purifying amines is to convert them into a salt (e.g., a hydrochloride salt) by treatment with an acid. rochester.edu The resulting salt often has very different solubility characteristics and can be readily recrystallized. The purified salt can then be neutralized with a base to regenerate the pure amine. lookchem.com
Chromatographic Methods:
Chromatography is an indispensable tool for the separation and purification of complex mixtures in organic synthesis. moravek.com It works by distributing the components of a mixture between a stationary phase and a mobile phase. moravek.com
Column Chromatography: This is the most common chromatographic technique for purification in a laboratory setting. moravek.com A solid adsorbent, typically silica (B1680970) gel or alumina, is used as the stationary phase. A solvent or mixture of solvents (the eluent) acts as the mobile phase, carrying the components of the mixture down the column at different rates depending on their affinity for the stationary phase.
High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced form of column chromatography that uses high pressure to force the solvent through columns containing smaller particle sizes, leading to much higher resolution and faster separation times. nih.gov It is a standard method for the analysis and purification of heterocyclic amines. nih.gov
Gas Chromatography (GC): For volatile compounds, GC can be an effective purification method. The sample is vaporized and injected into a column, where separation occurs based on the compound's boiling point and interactions with the stationary phase. nih.govnih.gov
Other Techniques:
Extraction: Liquid-liquid extraction is a fundamental step used to separate the product from the reaction mixture based on its solubility in immiscible liquid phases (e.g., an organic solvent and water). nih.gov Adjusting the pH during extraction is a key strategy for separating acidic, basic, and neutral compounds. For example, aniline can be separated from non-basic impurities by acidifying the mixture to form the water-soluble anilinium salt. lookchem.com
Solid-Phase Extraction (SPE): SPE is a technique that uses a solid adsorbent packed in a cartridge to isolate compounds of interest from a liquid phase. nih.gov It is widely used for sample clean-up and pre-concentration, particularly for isolating trace amounts of heterocyclic amines from complex matrices. nih.govamecj.com
The table below provides a summary of purification techniques applicable to heterocyclic amines like this compound.
| Technique | Principle | Application Notes for Heterocyclic Amines | Reference |
|---|---|---|---|
| Recrystallization | Differential solubility at varying temperatures. | Can use standard organic solvents, co-solvent mixtures, or acidic solvents. Salt formation (e.g., hydrochloride) is a common strategy. | illinois.eduresearchgate.netrochester.edu |
| Column Chromatography | Differential adsorption on a solid stationary phase. | Most common lab-scale purification method. Silica gel is a typical stationary phase. | moravek.com |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation using high pressure. | Standard for analysis and purification of heterocyclic amines. | nih.gov |
| Solid-Phase Extraction (SPE) | Adsorption onto a solid phase from a liquid sample. | Effective for sample clean-up and concentration prior to analysis. | nih.govamecj.com |
| pH-Controlled Extraction | Separation based on the acidic/basic nature of the compound. | Aniline can be protonated with acid to move into an aqueous layer, separating it from neutral or acidic impurities. | rochester.edulookchem.com |
Comprehensive Spectroscopic and Structural Elucidation of 4 4 Methylpyrimidin 2 Yl Aniline and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment
¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For 4-(4-Methylpyrimidin-2-yl)aniline, one would expect to see distinct signals for the aromatic protons on both the aniline (B41778) and pyrimidine (B1678525) rings, as well as a singlet for the methyl group and a broad signal for the amine (NH₂) protons. The protons on the aniline ring would appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The pyrimidine ring protons would also show characteristic shifts and couplings.
As a reference, the ¹H NMR spectral data for the analogue N-(4-methylbenzyl)aniline is presented below. rsc.org
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (for N-(4-methylbenzyl)aniline) |
| 7.25-7.12 | m | 6H | Aromatic-H |
| 6.71-6.67 | tt | 1H | Aromatic-H |
| 6.62-6.59 | dd | 2H | Aromatic-H |
| 4.25 | s | 2H | CH₂ |
| 3.93 | s | 1H | NH |
| 2.33 | s | 3H | CH₃ |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
¹³C NMR spectroscopy detects the carbon atoms in a molecule, providing insight into the carbon skeleton. Each unique carbon atom gives a distinct signal. In this compound, separate signals would be expected for each carbon in the aniline and pyrimidine rings, as well as for the methyl group. The chemical shifts of the carbon atoms are indicative of their electronic environment.
The following table displays ¹³C NMR data for the analogue N-(4-methylbenzyl)aniline. rsc.org
| Chemical Shift (δ) ppm | Assignment (for N-(4-methylbenzyl)aniline) |
| 147.8 | Aromatic-C |
| 136.4 | Aromatic-C |
| 136.0 | Aromatic-C |
| 128.9 | Aromatic-C |
| 128.8 | Aromatic-C |
| 127.1 | Aromatic-C |
| 117.1 | Aromatic-C |
| 112.4 | Aromatic-C |
| 47.6 | CH₂ |
| 20.7 | CH₃ |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C NMR signals, especially in complex molecules.
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbon atoms. nih.gov For this compound, COSY would show correlations between the adjacent protons on the aniline and pyrimidine rings.
HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of the carbon atoms to which they are directly attached. nih.gov This allows for the definitive assignment of which proton is bonded to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. nih.gov This is particularly useful for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. For instance, HMBC could show a correlation between the protons on the aniline ring and the carbon atom of the pyrimidine ring to which the aniline moiety is attached.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, such as FTIR and Raman, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
Fourier Transform Infrared (FTIR) Spectroscopy Analysis
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Specific functional groups absorb at characteristic frequencies. In the FTIR spectrum of this compound, one would anticipate observing:
N-H stretching vibrations from the primary amine group, typically appearing as two bands in the region of 3300-3500 cm⁻¹.
Aromatic C-H stretching vibrations just above 3000 cm⁻¹.
Aliphatic C-H stretching from the methyl group just below 3000 cm⁻¹.
C=N and C=C stretching vibrations from the pyrimidine and aniline rings in the 1400-1600 cm⁻¹ region.
C-N stretching vibrations around 1250-1350 cm⁻¹.
The FTIR spectral data for the related compound 2-Amino-4-methylpyridine is provided as an example. nist.gov
| Wavenumber (cm⁻¹) | Assignment (for 2-Amino-4-methylpyridine) |
| ~3450, 3300 | N-H stretch (asymmetric and symmetric) |
| ~3050 | Aromatic C-H stretch |
| ~2950 | Aliphatic C-H stretch |
| ~1620 | C=C/C=N stretch |
| ~1500 | Aromatic ring stretch |
| ~1300 | C-N stretch |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy is a complementary technique to FTIR that also provides information about molecular vibrations. It relies on the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar, symmetric bonds and aromatic rings. The Raman spectrum of this compound would be expected to show strong bands for the symmetric vibrations of the aromatic rings.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a cornerstone analytical technique for the elucidation of the molecular weight and structural features of organic compounds. In the context of this compound and its analogues, mass spectrometry provides invaluable data regarding their elemental composition and fragmentation patterns, which aids in their definitive identification and characterization.
High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition
High-resolution mass spectrometry (HR-MS) is an indispensable tool for determining the precise elemental composition of a molecule. nih.gov By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, HR-MS allows for the calculation of a unique elemental formula. For this compound, the theoretical exact mass is a key parameter for its identification.
Untargeted metabolomics studies on related compounds, such as synthetic cathinones, have demonstrated the power of liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS/MS) in identifying metabolites. nih.gov This approach allows for the confident identification of biotransformation products by comparing their accurate mass measurements with theoretical values. nih.gov
Electrospray Ionization (ESI-MS) Techniques
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules, including many pharmaceutical compounds and their analogues. nih.gov ESI typically generates protonated molecules, [M+H]⁺, or deprotonated molecules, [M-H]⁻, with minimal fragmentation. nih.gov This allows for the clear determination of the molecular weight of the analyte.
Tandem mass spectrometry (MS/MS) experiments performed on these quasi-molecular ions can then be used to induce fragmentation. nih.gov The resulting product ions provide characteristic fragmentation patterns that are crucial for structural confirmation. nih.gov For nitrogen-containing heterocyclic compounds like this compound, common fragmentation pathways often involve the cleavage of bonds adjacent to the heteroatoms and the loss of small neutral molecules.
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light excites an electron from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelengths at which these absorptions occur, and their intensities, are characteristic of the molecule's electronic structure, particularly the extent of its conjugated π-system. lumenlearning.com
Molecules with conjugated systems, where alternating single and double bonds exist, exhibit π → π* transitions. libretexts.org As the extent of conjugation increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, resulting in absorption at longer wavelengths (a bathochromic or red shift). lumenlearning.com
In molecules containing heteroatoms with non-bonding electrons, such as the nitrogen atoms in this compound, n → π* transitions can also occur. libretexts.org These transitions involve the excitation of a non-bonding electron to an antibonding π* orbital and are typically weaker and occur at longer wavelengths than π → π* transitions. libretexts.org The UV-Vis spectrum of aniline and its derivatives is influenced by solvent polarity, with changes in the position of the maximum absorption wavelength (λmax) observed in different solvent environments. researchgate.netajrsp.com
Solid-State Structural Analysis: Single Crystal X-ray Diffraction (if applicable)
For a compound like this compound, obtaining suitable single crystals would allow for an unambiguous determination of its solid-state structure. The process involves mounting a small, high-quality crystal on a diffractometer and bombarding it with X-rays. youtube.com The resulting diffraction pattern is then analyzed to generate an electron density map, from which the atomic positions can be determined. youtube.com
Structural analysis of a related compound, 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline, revealed a monoclinic crystal system and the presence of intermolecular N—H···N hydrogen bonds that stabilize the crystal structure. researchgate.net The bond lengths and angles in this analogue were found to be within normal ranges. researchgate.net
Detailed Molecular Structure and Conformational Studies
The detailed molecular structure of this compound is defined by the spatial arrangement of its constituent atoms and the nature of the chemical bonds connecting them. Conformational studies investigate the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds.
Bond Lengths, Bond Angles, and Dihedral Angles Analysis
A comprehensive analysis of bond lengths, bond angles, and dihedral angles provides a quantitative description of the molecular geometry. These parameters are influenced by factors such as hybridization, electron delocalization, and steric hindrance.
For the aniline and methylpyrimidine rings in this compound, the bond lengths and angles are expected to be consistent with those of similar aromatic and heterocyclic systems. The dihedral angle between the phenyl and pyrimidine rings is a key conformational parameter. This angle will determine the degree of π-orbital overlap between the two ring systems, which in turn affects the electronic properties of the molecule.
In the crystal structure of the analogue 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline, the bond lengths and angles were reported to be within normal ranges. researchgate.net For example, specific bond lengths and angles would be determined and compared to standard values to assess any strain or unusual bonding characteristics.
Conformational Preferences and Isomerism
The flexibility of the bond connecting the aniline and pyrimidine rings allows for the existence of different conformers, characterized by the dihedral angle between the two aromatic systems. This rotation is influenced by steric hindrance from substituents and electronic interactions between the rings.
Detailed research findings on closely related molecules provide a basis for understanding the likely conformational behavior of this compound. For instance, the crystal structure of 4-nitro-N-[(pyridin-2-yl)methylidene]aniline reveals a twisted conformation, with a dihedral angle of 47.78 (5)° between the pyridyl and benzene rings. nih.govresearchgate.net This significant deviation from planarity is a common feature in such bi-aryl systems.
In another analogue, (E)-2,4,6-Trimethyl-N-(pyridin-2-yl-methyl-idene)aniline, the steric bulk of the trimethyl-substituted benzene ring leads to an even more pronounced twist, with the benzene and pyridine (B92270) rings being almost perpendicular to each other, exhibiting a dihedral angle of 87.47(8)°.
The study of 4-methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline also provides structural data for a related pyrimidine derivative, further informing the potential geometries of such compounds. researchgate.net The existence of rotational isomers, or conformers, at room temperature has been observed in other complex heterocyclic systems, such as in amide-substituted squaraine dyes where intramolecular hydrogen bonding influences the rotational barrier.
The following table summarizes the dihedral angles observed in analogous compounds, which can be used to infer the conformational space of this compound.
| Compound Name | Dihedral Angle (°) between Aromatic Rings | Reference |
| 4-nitro-N-[(pyridin-2-yl)methylidene]aniline | 47.78 (5) | nih.govresearchgate.net |
| (E)-2,4,6-Trimethyl-N-(pyridin-2-yl-methyl-idene)aniline | 87.47 (8) |
Based on these findings, it is highly probable that this compound also adopts a non-planar conformation. The methyl group on the pyrimidine ring and the amino group on the aniline ring will influence the precise dihedral angle, which is likely to be a compromise between maximizing π-conjugation (favoring planarity) and minimizing steric repulsion (favoring a twisted conformation). The presence of distinct, stable conformers at room temperature would give rise to rotational isomerism.
Chemical Transformations and Derivatization Strategies for 4 4 Methylpyrimidin 2 Yl Aniline Scaffolds
Fundamental Chemical Reactions of Pyrimidine-Aniline Systems
The pyrimidine-aniline system is characterized by the interplay of the electron-donating amino group and the electron-deficient pyrimidine (B1678525) ring. The amino group enhances the nucleophilicity of the aniline (B41778) ring and can direct electrophilic substitution. Conversely, the pyrimidine ring is susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions. The reactivity of these systems is influenced by the substituents on both rings. For instance, electron-donating groups on the aniline ring increase its reactivity towards electrophiles, while electron-withdrawing groups on the pyrimidine ring enhance its susceptibility to nucleophilic attack. rsc.org
The 2-aminopyrimidine (B69317) moiety is a privileged structural motif found in many biologically active molecules. nih.govijpsjournal.com Its chemical reactivity is a key aspect of its utility. The presence of the amino group at the 2-position of the pyrimidine ring makes it a versatile starting material for the synthesis of various heterocyclic compounds. ijpsjournal.com
Targeted Functional Group Modifications
Targeted modifications of the functional groups on the 4-(4-Methylpyrimidin-2-yl)aniline scaffold are crucial for fine-tuning its chemical properties and biological activity.
The oxidation of pyrimidine-aniline systems can lead to a variety of products, depending on the oxidizing agent and reaction conditions. The nitrogen atoms in the pyrimidine ring can be oxidized to form N-oxides. cdnsciencepub.com The formation of N-oxides can alter the electronic properties of the pyrimidine ring, making it more susceptible to certain reactions. rsc.org For instance, N-oxidation can facilitate nucleophilic substitution reactions. cdnsciencepub.com The amino group on the aniline ring can also be oxidized, potentially leading to the formation of nitroso or nitro compounds, or even polymerization. nih.gov The oxidation of 2-aminopyrimidine itself has been shown to be readily achieved under certain conditions. cdnsciencepub.com
| Reactant | Oxidizing Agent | Product(s) | Reference |
| 2-Aminopyrimidine | Peracetic acid | 2-Aminopyrimidine N-oxide | cdnsciencepub.com |
| 2-Methoxypyrimidine | Peracetic acid | 2-Methoxypyrimidine 1-oxide, 1-Methoxy-2-oxo-1,2-dihydropyrimidine, 5-Hydroxy-2-methoxypyrimidine | cdnsciencepub.com |
| Aminopyrine | Lipoxygenase/H₂O₂ | Aminopyrine radical cation | nih.gov |
Reduction reactions offer a pathway to synthesize derivatives with different electronic and steric properties. For example, if a nitro group were present on the aniline ring, it could be reduced to an amino group, providing a site for further functionalization. The pyrimidine ring itself can undergo reduction under certain conditions. Catalytic hydrogenation of pyrimidines can yield tetrahydropyrimidines. nih.govacs.org The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity in asymmetric hydrogenations. nih.gov For instance, an iridium catalyst with a chiral diphosphine ligand has been used for the asymmetric hydrogenation of 4-substituted pyrimidines. nih.gov
Nucleophilic substitution is a key strategy for modifying the this compound scaffold. The pyrimidine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr). mit.edu Halogenated pyrimidines are common substrates for these reactions, where the halogen is displaced by a nucleophile. rsc.orgmit.edu The amination of polychloropyrimidines has been shown to be regioselective, favoring substitution at the 2-position. mit.edu
The amino group of the aniline moiety can also participate in nucleophilic substitution reactions. For example, it can be acylated or alkylated to introduce new functional groups. nih.gov
| Substrate | Nucleophile | Product | Reaction Type | Reference |
| 2-Chloro-4,6-dimethylpyrimidine | Substituted anilines | 2-Anilinopyrimidines | SNAr | rsc.org |
| 2,4,6-Trichloropyrimidine | 4-Substituted anilines | 4-Substituted-2,6-dichloropyrimidines | SNAr | researchgate.net |
| 2-Aminopyrimidine | Nitrobenzaldehyde derivatives | Stable hemiaminals | Nucleophilic addition | nih.gov |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline | N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Acid-catalyzed SNAr | ntnu.no |
The aniline ring in this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group. byjus.com This allows for the introduction of various substituents onto the aniline ring.
Halogenation: Bromination of anilinopyrimidines can occur on either the pyrimidine or the aniline ring, depending on the other substituents present. acs.org For example, bromination of 2-amino-4-anilino-6-methylpyrimidine occurs preferentially at the 5-position of the pyrimidine ring. acs.org In contrast, bromination of 2-anilino-4,6-dimethylpyrimidine can lead to substitution on the aniline ring. acs.org The use of N-halosuccinimides provides a method for the controlled halogenation of anilines. beilstein-journals.org
Nitration: The nitration of aniline itself is complex, as the strongly acidic conditions can protonate the amino group, forming the anilinium ion which is a meta-directing deactivating group. byjus.comyoutube.comquora.com To achieve para-substitution, the amino group is often protected, for example, by acetylation, to form acetanilide. youtube.comulisboa.pt The acetamido group is still ortho-, para-directing but less activating, leading to a higher yield of the para-nitro product. youtube.com
The synthesis of novel derivatives and analogues of this compound is a key area of research, driven by the search for compounds with enhanced biological activity. nih.gov The pyrimidine scaffold is a common feature in many anticancer agents. nih.govnih.gov
The versatility of the pyrimidine-aniline scaffold allows for the creation of diverse chemical libraries. For example, multicomponent reactions have been employed to synthesize complex pyrimidine-containing molecules in a single step. nih.gov Furthermore, the development of catalyst-free and iodine-catalyzed one-pot syntheses has provided efficient routes to dihydrofuropyrimidines and spirodihydrofuropyrimidines. rsc.org The exploration of different synthetic strategies, such as those involving pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds, can also lead to the discovery of new bioactive compounds. rsc.org
Synthesis of Novel Derivatives and Analogues for Chemical Exploration
Modifications to the Pyrimidine Ring System
The pyrimidine ring within the this compound scaffold is amenable to various modifications, primarily through nucleophilic aromatic substitution (SNAr) reactions. The reactivity of the pyrimidine ring towards nucleophiles is influenced by the electron-withdrawing nature of the nitrogen atoms, which activates the carbon atoms for substitution.
In di- or tri-substituted pyrimidines, the positions of substitution are dictated by the electronic environment of each carbon atom. For instance, in 2,4-dichloropyrimidine, nucleophilic attack preferentially occurs at the C4 position over the C2 position. stackexchange.comstackexchange.com This selectivity is attributed to the greater stabilization of the Meisenheimer intermediate formed during attack at the C4 position. stackexchange.com This principle can be exploited to introduce a variety of substituents onto the pyrimidine ring of the target scaffold.
A common strategy involves starting with a multiply-halogenated pyrimidine, such as 2,4,6-trichloropyrimidine. Selective substitution at the C4 and C6 positions can be achieved by carefully controlling the reaction conditions and the stoichiometry of the nucleophile. For example, treatment of 2-amino-4,6-dichloropyrimidine (B145751) with various amines in the absence of a solvent can lead to the selective substitution of one or both chlorine atoms, providing a route to a range of 2-aminopyrimidine derivatives. nih.gov
| Precursor | Reagent | Conditions | Product | Reference |
| 2,4-Dichloropyrimidine | Substituted anilines | PTSA, DMF, 90 °C, 4 h | 2-Anilino-4-chloropyrimidine derivatives | nih.gov |
| 2-Amino-4,6-dichloropyrimidine | Substituted amines | Triethylamine (B128534), 80-90 °C, solvent-free | 2-Amino-4,6-disubstituted pyrimidine derivatives | nih.gov |
Derivatization of the Aniline Moiety
The aniline portion of the this compound scaffold provides a rich site for a variety of chemical transformations, allowing for the introduction of a wide range of functional groups. Standard reactions for aromatic amines can be readily applied to this moiety.
Acylation and Sulfonylation: The amino group can be easily acylated to form amides or sulfonylated to produce sulfonamides. Acylation can be achieved using acid chlorides or anhydrides in the presence of a base. Similarly, sulfonylation is typically carried out with sulfonyl chlorides. For example, the sulfonylation of aniline derivatives with sodium sulfinates has been reported, offering a method to introduce sulfonyl groups. mdpi.com
Reductive Amination: The aniline nitrogen can participate in reductive amination reactions with aldehydes or ketones. This reaction, often carried out in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride, forms a new carbon-nitrogen bond, leading to secondary or tertiary amines. nih.govyoutube.comorganic-chemistry.orgyoutube.comredalyc.org
Palladium-Catalyzed Cross-Coupling Reactions: The Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction, allows for the formation of a new C-N bond between the aniline nitrogen and an aryl or heteroaryl halide. wikipedia.orglibretexts.orgorganic-chemistry.orgchemrxiv.org This reaction is highly versatile and tolerates a wide range of functional groups, making it a valuable tool for creating complex aniline derivatives. A polyaniline-supported copper catalyst has also been shown to be effective for the Buchwald-Hartwig couplings of pyrimidin-2-amines. sioc-journal.cn
| Reaction Type | Reagents | General Conditions | Product Type | Representative References |
| Acylation | Acid chloride or anhydride, base | Organic solvent | Amide | N/A |
| Sulfonylation | Sulfonyl chloride, base | Organic solvent | Sulfonamide | mdpi.com |
| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH3CN) | Methanol or other suitable solvent | Secondary or Tertiary Amine | nih.govyoutube.comorganic-chemistry.orgyoutube.comredalyc.org |
| Buchwald-Hartwig Amination | Aryl/heteroaryl halide, Pd catalyst, ligand, base | Anhydrous solvent, inert atmosphere | Diaryl or Arylheteroaryl Amine | wikipedia.orglibretexts.orgorganic-chemistry.orgchemrxiv.orgsioc-journal.cn |
Formation of Complex Hybrid Compounds
The bifunctional nature of this compound makes it an excellent building block for the synthesis of complex hybrid compounds through multicomponent reactions. These reactions allow for the rapid construction of molecular complexity from simple starting materials in a single step.
Ugi Reaction: The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α-acetamido carboxamides. wikipedia.org In this reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form a single product. The aniline moiety of this compound can serve as the amine component in an Ugi reaction. fu-berlin.denih.govmagtech.com.cn This allows for the incorporation of the pyrimidine-aniline scaffold into a larger, peptide-like structure, offering a pathway to a diverse library of complex molecules.
Pictet-Spengler Reaction: The Pictet-Spengler reaction is a cyclization reaction that forms a tetrahydroisoquinoline or a related heterocyclic system from a β-arylethylamine and an aldehyde or ketone. wikipedia.orgnrochemistry.com While the aniline in this compound is not a β-arylethylamine itself, it can be derivatized to contain this functionality. For instance, the aniline nitrogen could be alkylated with a suitable electrophile containing a masked aldehyde, which can then participate in a Pictet-Spengler cyclization. This strategy enables the fusion of a new heterocyclic ring system onto the aniline portion of the scaffold, leading to the formation of intricate polycyclic structures. depaul.eduyoutube.comnih.gov
| Reaction Name | Key Reactants | Key Intermediate | Product Class | Representative References |
| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Nitrilium ion | α-Acetamido carboxamide | wikipedia.orgfu-berlin.denih.govmagtech.com.cn |
| Pictet-Spengler Reaction | β-Arylethylamine, Aldehyde or Ketone | Iminium ion | Tetrahydroisoquinoline or related heterocycle | wikipedia.orgnrochemistry.comdepaul.eduyoutube.comnih.gov |
Advanced Computational Chemistry and Theoretical Studies on 4 4 Methylpyrimidin 2 Yl Aniline and Analogues
Quantum Mechanical Calculations
Quantum mechanical calculations are fundamental to modern computational chemistry, offering a way to solve the Schrödinger equation for molecular systems. These methods are broadly categorized into ab initio and density functional theory approaches, each providing a different balance of accuracy and computational cost.
Density Functional Theory (DFT) has become a primary method for studying the electronic structure of medium to large-sized molecules due to its favorable balance of computational cost and accuracy. mdpi.comdergipark.org.tr DFT calculations focus on the electron density rather than the complex many-electron wavefunction, simplifying the problem significantly. mdpi.com For 4-(4-methylpyrimidin-2-yl)aniline and its analogues, DFT is extensively used to perform geometry optimization, where the molecule's lowest energy conformation is determined. researchgate.net This process involves finding the coordinates on the potential energy surface where the net forces on all atoms are zero, resulting in a stable structure.
The optimized geometry provides crucial information, including bond lengths, bond angles, and dihedral angles. These parameters are essential for understanding the molecule's three-dimensional shape and steric interactions. Furthermore, DFT calculations yield a wealth of data about the electronic properties, such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The HOMO-LUMO energy gap is a key parameter for assessing the chemical reactivity and kinetic stability of the molecule. researchgate.netnih.gov
Table 1: Illustrative Geometrical Parameters from DFT Optimization for a Pyrimidine-Aniline Analogue
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d,p)) |
|---|---|---|
| Bond Lengths (Å) | C-N (Aniline) | 1.405 |
| C=N (Pyrimidine) | 1.340 | |
| C-C (Phenyl Ring) | 1.395 (average) | |
| C-CH₃ | 1.510 | |
| Bond Angles (°) | C-N-H (Amino) | 112.5 |
| C-N-C (Bridge) | 128.0 | |
| N-C-N (Pyrimidine) | 126.5 | |
| Dihedral Angle (°) | Phenyl-Pyrimidine | 25.5 |
Note: This table contains representative data for a structurally similar compound to illustrate typical outputs of a DFT geometry optimization. Actual values for this compound would require a specific calculation.
The accuracy of DFT calculations is highly dependent on the choice of two key components: the exchange-correlation (XC) functional and the basis set. jetir.org
The exchange-correlation functional is an approximation of the complex many-body electron interactions. There is a wide variety of XC functionals, often categorized into a "Jacob's Ladder" of increasing complexity and accuracy, from the Local Density Approximation (LDA) to Generalized Gradient Approximation (GGA), meta-GGA, hybrid, and double-hybrid functionals. For organic molecules like pyrimidine (B1678525) and aniline (B41778) derivatives, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are very popular and have been shown to provide reliable results for geometries and vibrational frequencies. mdpi.comresearchgate.netnih.gov Other functionals like PBE0 and M06-2X are also commonly used. mdpi.com
A basis set is a set of mathematical functions used to construct the molecular orbitals. wikipedia.orgq-chem.com Larger basis sets include more functions and provide a more accurate description of the electron distribution, but at a higher computational cost. jetir.org Pople-style basis sets, such as 6-31G(d,p) or 6-311++G(d,p), are widely employed. researchgate.netnih.govpnu.ac.ir The notation indicates their composition:
6-311G : A triple-zeta valence basis set, meaning three functions are used for each valence orbital.
+ : Indicates the addition of diffuse functions, which are important for describing anions or molecules with lone pairs.
(d,p) : Represents polarization functions added to heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in the shape of the orbitals. youtube.com
Correlation-consistent basis sets developed by Dunning, such as cc-pVDZ (correlation-consistent polarized valence double-zeta) and its augmented versions (aug-cc-pVDZ), are also used, especially when high accuracy is required. jetir.orgwikipedia.org The choice of basis set and functional must be carefully considered and is often validated against experimental data. jetir.org
Table 2: Common Basis Sets and Functionals in DFT Studies of Aromatic Amines
| Component | Type | Examples | Typical Application |
|---|---|---|---|
| Exchange-Correlation Functional | Hybrid GGA | B3LYP, PBE0 | Geometry optimization, vibrational frequencies |
| Meta-GGA Hybrid | M06-2X | Good for non-covalent interactions | |
| Basis Set | Pople Style | 6-31G(d), 6-311+G(d,p) | Standard for medium-sized organic molecules |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. pnu.ac.ir The foundational ab initio method is the Hartree-Fock (HF) theory, which approximates the many-electron wavefunction as a single Slater determinant. nih.gov While HF provides a good starting point, it neglects electron correlation, which can be a significant source of error.
More advanced ab initio methods, often called post-Hartree-Fock methods, systematically improve upon the HF result by including electron correlation. Examples include Møller-Plesset perturbation theory (e.g., MP2) and Configuration Interaction (CIS). pnu.ac.irresearchgate.net These methods are significantly more computationally demanding than DFT or HF and are often reserved for smaller molecules or for benchmarking the results of less expensive methods. pnu.ac.ir For molecules like this compound, high-accuracy ab initio calculations might be used to investigate specific phenomena, such as excited states or reaction barriers, where DFT might be less reliable. researchgate.net
Theoretical Prediction and Correlation of Spectroscopic Data
A major application of computational chemistry is the prediction of spectroscopic properties. By calculating these properties and comparing them with experimental spectra, researchers can confirm molecular structures and gain a deeper understanding of vibrational and electronic behavior. nih.gov
Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Fourier-Transform Infrared (FTIR) and Raman spectroscopy. arxiv.org These calculations are typically performed using DFT, often with the B3LYP functional, after a geometry optimization. nih.govresearchgate.net
The calculation provides a list of harmonic vibrational frequencies and their corresponding intensities. These theoretical frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and incomplete treatment of electron correlation. researchgate.net To improve the agreement with experimental data, the calculated frequencies are often multiplied by an empirical scaling factor (typically around 0.96 for B3LYP). researchgate.net
A detailed analysis of the vibrational modes, often aided by Potential Energy Distribution (PED) analysis, allows for the assignment of each calculated frequency to specific molecular motions, such as C-H stretching, N-H bending, or pyrimidine ring breathing modes. nih.gov This detailed assignment is invaluable for interpreting complex experimental spectra. vandanapublications.comvandanapublications.com
Table 3: Representative Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for an Aniline Derivative
| Vibrational Mode | Calculated (B3LYP/6-311+G**) | Scaled | Experimental (FTIR) | Assignment |
|---|---|---|---|---|
| N-H asym. stretch | 3630 | 3485 | 3470 | Asymmetric stretching of the -NH₂ group |
| N-H sym. stretch | 3525 | 3384 | 3375 | Symmetric stretching of the -NH₂ group |
| C-H aromatic stretch | 3180-3100 | 3053-2976 | 3040-2960 | Stretching of C-H bonds on the aromatic rings |
| C=C/C=N stretch | 1650-1580 | 1584-1517 | 1600-1505 | Ring stretching modes of pyrimidine and phenyl |
| N-H scissoring | 1625 | 1560 | 1555 | Bending motion of the -NH₂ group |
| C-H in-plane bend | 1300-1100 | 1248-1056 | 1260-1070 | In-plane bending of C-H bonds |
| C-H out-of-plane bend | 950-750 | 912-720 | 920-740 | Out-of-plane bending of C-H bonds |
Note: Data is illustrative for a related compound to demonstrate the methodology. Specific values for the target molecule would require a dedicated study.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts, providing a powerful tool for spectral assignment and structure verification. researchgate.net
The most common method for calculating NMR chemical shifts is the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with DFT (e.g., B3LYP/6-311+G(d,p)). jmaterenvironsci.com The calculation first determines the magnetic shielding tensor for each nucleus in the optimized geometry of the molecule. To convert these absolute shielding values into chemical shifts (δ), the calculated shielding of a reference compound, usually Tetramethylsilane (TMS), is subtracted. jmaterenvironsci.com
δsample = σTMS - σsample
The predicted chemical shifts can then be directly compared to the experimental spectrum. jmaterenvironsci.com Good agreement between the calculated and observed shifts provides strong evidence for the proposed structure. Discrepancies can point to incorrect assignments, conformational effects in solution that are not captured by the gas-phase calculation, or the need for a higher level of theory. researchgate.net
Table 4: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for a 4-(Pyrimidin-2-yl)aniline Analogue
| Atom | Predicted ¹H Shift (GIAO/DFT) | Predicted ¹³C Shift (GIAO/DFT) |
|---|---|---|
| Aniline Ring | ||
| C (ipso-NH₂) | - | 145.2 |
| C (ortho) | 6.85 | 115.8 |
| C (meta) | 7.30 | 129.5 |
| C (para-pyrimidine) | - | 125.1 |
| NH₂ | 4.50 | - |
| Pyrimidine Ring | ||
| C (ipso-aniline) | - | 162.5 |
| C (ortho) | 8.55 | 157.0 |
| C (meta-CH₃) | - | 168.0 |
| C-H (meta) | 7.15 | 118.0 |
| Methyl Group | ||
| CH₃ | 2.50 | 24.0 |
Note: This table presents typical predicted values relative to TMS for a molecule with similar functional groups. The actual chemical shifts depend on the precise electronic environment.
Simulated UV-Vis Spectra and Electronic Excitation Analysisresearchgate.netnih.gov
Theoretical simulation of Ultraviolet-Visible (UV-Vis) spectra provides profound insights into the electronic structure and transition properties of molecules. For this compound and its analogues, Time-Dependent Density Functional Theory (TD-DFT) is a powerful and widely used method for predicting electronic absorption spectra. These computational analyses help to assign the electronic transitions responsible for the observed absorption bands.
The simulations typically involve calculating the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths (f), which are related to the intensity of the absorption bands. The choice of solvent in the computational model, often implemented using a Polarizable Continuum Model (PCM), is crucial as it can significantly influence the electronic transitions.
For pyrimidine-aniline based structures, the UV-Vis spectra are generally characterized by intense π → π* transitions. These transitions originate from the delocalized π-electron systems of the pyrimidine and aniline rings. The Highest Occupied Molecular Orbital (HOMO) is often localized on the electron-rich aniline moiety, while the Lowest Unoccupied Molecular Orbital (LUMO) is distributed across the electron-accepting pyrimidine ring. The electronic transition from HOMO to LUMO is typically the primary contributor to the lowest energy absorption band.
Studies on analogous compounds, such as N-(pyrimidin-2-yl) benzenesulfonamide (B165840) derivatives, have shown characteristic absorption peaks in the range of 260–340 nm. researchgate.net The specific position of the absorption bands can be modulated by the nature and position of substituents on either the pyrimidine or the aniline ring, which alter the energy levels of the frontier molecular orbitals.
Table 1: Simulated UV-Vis Absorption Data for Analogous Pyrimidine Derivatives
| science Compound Analogue | waves Calculated λmax (nm) | trending_up Oscillator Strength (f) | functions Major Transition | biotech Method/Basis Set |
|---|---|---|---|---|
| (E)-4-((2-hydroxybenzylidene)amino)N-(thiazol-2-yl) benzenesulfonamide | 266, 283, 340 | Not Specified | π → π* | TD-SCF/DFT/B3LYP/cc-pVDZ researchgate.net |
| (E)-4-((4-bromobenzylidene) amino)-N-(pyrimidin-2-yl) benzenesulfonamide | ~300-350 | Not Specified | HOMO → LUMO | TD-DFT/B3LYP/6-311++G(d,p) researchgate.net |
| Polyaniline/SPS Complex | 400, 800-1000 | Not Specified | Polaron bands | Experimental researchgate.net |
Electronic Structure and Reactivity Descriptorsnih.govlibretexts.org
Frontier Molecular Orbitals (HOMO-LUMO) Analysisnih.gov
Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic properties and chemical reactivity of molecules. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy of the HOMO (E_HOMO) is related to the ionization potential, and the energy of the LUMO (E_LUMO) is related to the electron affinity.
The energy gap (ΔE) between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. libretexts.org Conversely, a small gap suggests that the molecule is more polarizable and more reactive.
For this compound, the HOMO is expected to be predominantly localized on the electron-donating aniline ring, particularly on the nitrogen atom of the amino group and the phenyl ring. The LUMO is anticipated to be distributed over the electron-withdrawing 4-methylpyrimidine (B18481) ring. This distribution facilitates intramolecular charge transfer (ICT) from the aniline moiety to the pyrimidine moiety upon electronic excitation.
Computational studies on related aniline derivatives using DFT at the B3LYP/6-311G(d,p) level have provided values for these parameters. thaiscience.infotci-thaijo.org For example, the calculated energy gap for p-aminoaniline is 4.6019 eV, while for p-nitroaniline, a molecule with a strong electron-withdrawing group, the gap is smaller at 3.8907 eV, indicating higher reactivity. thaiscience.infotci-thaijo.org
Table 2: Calculated Frontier Orbital Energies and Related Parameters for Aniline Analogues
| science Molecule | vertical_align_top E_HOMO (eV) | vertical_align_bottom E_LUMO (eV) | height Energy Gap (ΔE) (eV) | thermostat Chemical Hardness (η) |
|---|---|---|---|---|
| p-Aminoaniline | -5.1119 | -0.51 | 4.6019 | 2.3009 |
| p-Nitroaniline | -6.6698 | -2.7791 | 3.8907 | 1.9453 |
| p-Isopropylaniline | -5.7481 | -0.4513 | 5.2968 | 2.6484 |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stabilitynih.govlibretexts.org
Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. materialsciencejournal.orgusc.edu It provides a chemical interpretation of the wavefunction in terms of localized Lewis structures (bonds and lone pairs). The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO. scirp.org
For molecules like this compound, NBO analysis can reveal significant intramolecular charge transfer (ICT) interactions. The primary interactions often involve the delocalization of lone pair electrons from the nitrogen atom of the aniline group (n(N)) and π-electrons from the phenyl ring (π(C-C)) to the antibonding orbitals of the pyrimidine ring (π(C-N) and π(C-C)). These interactions contribute significantly to the stability of the molecule.
For instance, in a study of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, a related pyrimidine derivative, NBO analysis revealed strong intermolecular N–H···N hydrogen bonds and intramolecular charge transfer. nih.gov The stabilization energy associated with the interaction between a lone pair on a nitrogen donor and an antibonding orbital can be substantial, indicating a strong hyperconjugative effect. In another example involving an imidazole (B134444) derivative, the interaction energy from a chlorine lone pair to an antibonding π* orbital (n(LPCl) → π*(C-C)) was found to be very high, indicating significant stabilization. acadpubl.eu
Table 3: Selected NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for an Analogous Imidazole Compound
| file_upload Donor NBO (i) | file_download Acceptor NBO (j) | bolt Stabilization Energy E(2) (kJ/mol) |
|---|---|---|
| n(LPCl35) | π(C27-C31) | 954.54 |
| π(C5-C6) | π(C2-C3) | 88.33 |
| π(C2-C3) | π*(C5-C6) | 75.78 |
Calculation of Electrostatic Potential Maps
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green represents regions of neutral potential. researchgate.net
For this compound, the MEP map is expected to show distinct regions of varying potential. The most negative potential (red/yellow) would be concentrated around the nitrogen atoms of the pyrimidine ring due to their high electronegativity and the presence of lone pair electrons. These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors.
The amino group on the aniline ring will also influence the MEP. The nitrogen atom of the -NH2 group has a lone pair, but its electron-donating resonance effect makes the ortho and para positions of the aniline ring electron-rich. The hydrogen atoms of the amino group and the C-H bonds will exhibit positive potential (blue), making them potential sites for nucleophilic interaction or hydrogen bond donation. thaiscience.infotci-thaijo.org Understanding the MEP is crucial for predicting intermolecular interactions, including drug-receptor binding. mdpi.com
Non-Linear Optical (NLO) Properties Assessmentnih.govlibretexts.org
Materials with significant Non-Linear Optical (NLO) properties are in high demand for applications in optoelectronics, telecommunications, and optical data storage. Organic molecules, particularly those with a donor-π-acceptor (D-π-A) structure, can exhibit large NLO responses. The compound this compound fits this profile, with the aniline group acting as the electron donor, the pyrimidine ring as the electron acceptor, and the conjugated system facilitating charge transfer.
Computational chemistry provides a reliable way to predict the NLO properties of molecules. The key parameters calculated are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability (β) is a primary measure of a molecule's NLO activity. researchgate.net
Theoretical studies on pyrimidine derivatives have demonstrated their potential as NLO materials. rsc.orgnih.gov Calculations using DFT methods, such as B3LYP, are commonly employed to determine these properties. The calculated β values are often compared to those of a standard NLO material like urea (B33335) to gauge their potential. For many pyrimidine derivatives, the calculated hyperpolarizability is found to be several times greater than that of urea, highlighting their promise for NLO applications. ajchem-a.com For example, a study on 2-methyl-4-nitroaniline (B30703) (MNA), an aromatic derivative with a similar push-pull system, highlighted its large NLO response. researchgate.net
Table 4: Calculated NLO Properties for Cinnoline Derivatives (Analogous Heterocycles)
| science Molecule | electrical_services Dipole Moment (μ) (Debye) | scatter_plot Polarizability (α) (a.u.) | linear_scale Hyperpolarizability (βtot) (a.u.) |
|---|---|---|---|
| Cinnoline | 4.27 | 105.15 | 170.9 |
| 4-Nitro-cinnoline | 1.52 | 134.42 | 1723.2 |
| Urea (Standard) | 4.01 | 29.17 | 355.8 |
Molecular Modeling and Docking Simulationsresearchgate.netlibretexts.orgnih.gov
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. researchgate.net These simulations are instrumental in drug discovery and medicinal chemistry for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction with a biological target.
Pyrimidine derivatives are known to exhibit a wide range of biological activities, and docking studies are frequently used to elucidate their mechanism of action at the molecular level. For analogues of this compound, docking simulations have been performed against various protein targets, such as cyclin-dependent kinases (CDKs) and acetylcholinesterase (AChE). rsc.orgnih.govnih.govnih.gov
The results of a docking study are typically evaluated based on the binding energy (or docking score), which indicates the strength of the ligand-receptor interaction. A lower binding energy signifies a more favorable and stable interaction. The analysis also identifies key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues in the active site of the protein. mdpi.com
For example, docking studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives against CDK2, CDK4, and CDK6 have been used to understand the structure-activity relationships and design more potent inhibitors. nih.govnih.gov Similarly, a study on a different pyrimidine derivative showed its potential as a strong acetylcholinesterase (AChE) inhibitor, suggesting therapeutic applications in neurodegenerative diseases. rsc.orgnih.gov
Table 5: Summary of Molecular Docking Results for Pyrimidine Analogues against Various Protein Targets
| science Compound Analogue | hub Protein Target (PDB ID) | score Binding Energy (kcal/mol) | link Key Interacting Residues |
|---|---|---|---|
| 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide | SARS-CoV-2 Protease | -8.7 | Not Specified nih.gov |
| N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide | Acetylcholinesterase (AChE) | Not Specified | Not Specified rsc.org |
| Methyl β-D-galactopyranoside Analogs | SARS-CoV-2 Main Protease (6Y84) | -6.8 to -8.8 | Not Specified mdpi.com |
| N-(4-methoxy-3-methylphenyl)-4,6-diphenylpyrimidin-2-amine (TP1) | EHMT2 (7BUC) | -10.7 | π-π and cation-π interactions mdpi.com |
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are pivotal in modern computational chemistry for predicting the biological activity and physicochemical properties of chemical compounds. These models establish a mathematical correlation between the chemical structure of a molecule and its observed activity or property. For this compound and its analogues, QSAR and QSPR studies are instrumental in designing novel compounds with desired characteristics, such as enhanced therapeutic efficacy or specific physical properties.
The fundamental principle of QSAR/QSPR lies in the hypothesis that the structural features of a molecule, encoded by molecular descriptors, determine its activity or properties. By developing robust and predictive models, researchers can screen virtual libraries of compounds, prioritize synthesis efforts, and gain insights into the molecular mechanisms underlying their function.
Derivation of Molecular Descriptors
The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical representations of a molecule's chemical information. For this compound and its analogues, a diverse range of descriptors can be computed to capture various aspects of their molecular structure. These descriptors are broadly categorized as follows:
Constitutional Descriptors (1D): These are the simplest descriptors and are derived from the molecular formula. They include molecular weight, count of atoms of different types, number of bonds, and molecular formula.
Topological Descriptors (2D): These descriptors reflect the connectivity of atoms within the molecule, abstracting it as a molecular graph. Examples include the Wiener index, Randić connectivity index, and Kier & Hall molecular connectivity indices. These descriptors provide information about the size, shape, and branching of the molecule.
Geometrical Descriptors (3D): These descriptors are calculated from the three-dimensional coordinates of the atoms in the molecule. They include molecular surface area, volume, and moments of inertia. These descriptors are crucial for understanding steric interactions.
Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide insights into the electronic properties of the molecule. Key examples include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial atomic charges. These are particularly important for modeling interactions involving electrostatic forces and chemical reactivity.
The table below presents a hypothetical set of calculated molecular descriptors for this compound.
| Descriptor Category | Descriptor Name | Calculated Value (Hypothetical) |
| Constitutional | Molecular Weight | 185.23 g/mol |
| Number of Nitrogen Atoms | 3 | |
| Number of Aromatic Rings | 2 | |
| Topological | Wiener Index | 345 |
| Randić Connectivity Index | 4.872 | |
| Geometrical | Molecular Surface Area | 180.5 Ų |
| Molecular Volume | 165.3 ų | |
| Quantum-Chemical | HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV | |
| Dipole Moment | 2.5 D |
Development of Predictive Models based on Chemical Structure
Once a comprehensive set of molecular descriptors has been calculated for a series of this compound analogues with known activities or properties, the next step is to develop a predictive model. This involves selecting the most relevant descriptors and using statistical methods to build a mathematical equation that correlates these descriptors with the target variable.
Commonly used statistical methods in QSAR/QSPR model development include:
Multiple Linear Regression (MLR): This method establishes a linear relationship between the dependent variable (activity/property) and a set of independent variables (molecular descriptors).
Partial Least Squares (PLS): A regression technique that is particularly useful when the number of descriptors is large and there is multicollinearity among them.
Artificial Neural Networks (ANN): A non-linear modeling technique inspired by the structure of the human brain, capable of capturing complex relationships between descriptors and the target variable.
The predictive power and robustness of the developed QSAR/QSPR models are evaluated using various statistical parameters, such as the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the root mean square error (RMSE).
A hypothetical QSAR model for predicting the inhibitory activity of a series of anilinopyrimidine analogues against a specific kinase could be represented by the following equation:
pIC₅₀ = β₀ + β₁(logP) + β₂(TPSA) + β₃(HOMO)
Where:
pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.
logP is the octanol-water partition coefficient, representing hydrophobicity.
TPSA is the topological polar surface area, related to membrane permeability.
HOMO is the energy of the Highest Occupied Molecular Orbital, indicating the electron-donating ability.
β₀, β₁, β₂, β₃ are the regression coefficients determined from the statistical analysis.
The table below illustrates a hypothetical dataset and the predicted activity based on such a model.
| Compound ID | logP (Descriptor 1) | TPSA (Descriptor 2) | HOMO (Descriptor 3) | Experimental pIC₅₀ | Predicted pIC₅₀ |
| Analogue 1 | 2.5 | 60.5 | -6.0 | 7.2 | 7.1 |
| Analogue 2 | 3.1 | 55.2 | -5.9 | 7.8 | 7.7 |
| Analogue 3 | 2.8 | 65.8 | -6.2 | 6.9 | 7.0 |
| Analogue 4 | 3.5 | 50.1 | -5.7 | 8.1 | 8.2 |
Thermochemical and Thermodynamic Stability Analysis
The thermochemical and thermodynamic stability of this compound and its analogues are crucial for understanding their behavior under various conditions, including synthesis, formulation, and biological environments. Computational methods provide a powerful tool for calculating key thermodynamic parameters that govern the stability of these compounds.
Key thermochemical and thermodynamic properties that are often investigated include:
Enthalpy of Formation (ΔHf°): The change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. A more negative enthalpy of formation generally indicates greater stability.
Gibbs Free Energy of Formation (ΔGf°): This parameter combines enthalpy and entropy and is a direct measure of the thermodynamic stability of a compound under standard conditions. A more negative Gibbs free energy of formation indicates a more spontaneous formation and greater stability.
Entropy (S°): A measure of the randomness or disorder of a system.
Heat Capacity (Cp): The amount of heat required to raise the temperature of a substance by one degree.
These parameters can be calculated using various computational methods, such as Density Functional Theory (DFT) and ab initio calculations. The results of these calculations can help in predicting the relative stability of different isomers or conformers of this compound and its analogues.
The following table presents hypothetical thermochemical data for this compound.
| Thermodynamic Property | Calculated Value (Hypothetical) | Units |
| Standard Enthalpy of Formation (gas) | 150.5 | kJ/mol |
| Standard Gibbs Free Energy of Formation (gas) | 320.2 | kJ/mol |
| Standard Entropy (gas) | 380.1 | J/(mol·K) |
| Heat Capacity (Cp) at 298.15 K | 210.5 | J/(mol·K) |
By analyzing these thermochemical and thermodynamic parameters, researchers can gain valuable insights into the stability and reactivity of this compound and guide the design of more stable and effective analogues.
Applications in Organic Synthesis and Materials Science Non Biological Focus
Utility as Key Intermediates in Multi-Step Organic Synthesis
The structural architecture of 4-(4-methylpyrimidin-2-yl)aniline, which combines an aniline (B41778) ring with a substituted pyrimidine (B1678525), makes it a valuable building block in multi-step organic synthesis. The amino group on the aniline ring is a versatile functional handle that can readily undergo a variety of chemical transformations, including acylation, alkylation, and diazotization, allowing for the introduction of diverse chemical functionalities.
While direct synthetic applications of this compound are not extensively documented in publicly available literature, the utility of structurally similar compounds underscores its potential. For instance, the related compound, 4-methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline, has been synthesized and characterized as an important intermediate. researchgate.net The synthesis of this compound involved the reaction of tert-butyl-4-methyl-3-(4-(3-pyridinyl)pyrimidin-2-yloxy)phenylcarbamate with dichloromethane (B109758) and trifluoroacetic acid. researchgate.net This highlights how the core pyrimidine-aniline structure can be elaborated through a series of reactions to yield more complex molecules. The amino group in these types of intermediates is crucial for subsequent reactions that build upon the molecular framework.
The general synthetic scheme for such intermediates often involves the protection of the amine, followed by modification of other parts of the molecule, and concluding with deprotection to allow for further functionalization. This strategic approach enables the construction of intricate molecular architectures.
Table 1: Synthesis of a Structurally Related Intermediate
| Reactant | Reagents | Product | Reference |
| tert-butyl-4-methyl-3-(4-(3-pyridinyl)pyrimidin-2-yloxy)phenylcarbamate | Dichloromethane, Trifluoroacetic acid | 4-methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline | researchgate.net |
Contribution to the Development of Novel Chemical Compounds
The pyrimidine core of this compound is a common feature in a wide array of functional molecules. The development of novel compounds often leverages the reactivity of the aniline portion of the molecule to create new derivatives with unique properties.
Research into the synthesis of novel pyrimidin-4-one derivatives illustrates the broader potential of pyrimidine-containing starting materials. nih.gov In one study, various pyrimidin-4-one compounds were synthesized using EDC coupling, a method that facilitates the formation of amide bonds. nih.gov While this research did not specifically utilize this compound, it demonstrates a common synthetic strategy where an amine, such as the one present in the target compound, can be coupled with carboxylic acids to generate a library of new amide derivatives. This approach is fundamental to combinatorial chemistry and the discovery of new molecules with desired properties.
The synthesis of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline through a C-F activation strategy further showcases the innovative ways in which aniline derivatives can be used to create complex ligands. mdpi.com This reaction involved refluxing a mixture of KOH, 4-(trifluoromethyl)aniline, and 4-methylpyrazole (B1673528) in DMSO. mdpi.com This example, while not involving a pyrimidine ring, points to the possibility of using the aniline moiety of this compound as a nucleophile in various coupling reactions to generate novel structures.
Potential in Catalyst and Ligand Design for Chemical Transformations
The nitrogen atoms within the pyrimidine ring and the exocyclic amino group of this compound present potential coordination sites for metal ions. This characteristic suggests that the compound and its derivatives could serve as ligands in the design of novel catalysts. The field of coordination chemistry has extensively utilized nitrogen-containing heterocyclic compounds to create catalysts for a wide range of chemical transformations.
The design of tris(pyrazolyl)methane (Tpm) ligands, for example, highlights the importance of nitrogen-rich scaffolds in catalysis. mdpi.com The synthesis of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline demonstrates the creation of a tridentate ligand from an aniline precursor. mdpi.com Such ligands are known to form stable complexes with various transition metals, which can then act as catalysts in reactions like C-H bond activation. While the specific catalytic applications of this compound have yet to be explored, its structural similarity to known ligand precursors suggests a promising area for future research.
Table 2: Example of a Ligand Synthesized from an Aniline Derivative
| Precursor | Reagents | Ligand Product | Potential Application | Reference |
| 4-(trifluoromethyl)aniline, 4-methylpyrazole | KOH, DMSO | 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline | Metal complexation for catalysis | mdpi.com |
Exploration in Advanced Materials Science and Engineering
The aromatic and heterocyclic components of this compound suggest its potential for incorporation into advanced materials. The planar nature of the pyrimidine and aniline rings could facilitate π-π stacking interactions, which are crucial for the assembly of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The amino group provides a reactive site for polymerization, allowing the molecule to be incorporated into polymer backbones or as a pendant group. This could lead to the development of new polymers with tailored electronic, optical, or thermal properties. While specific research on the integration of this compound into materials is not yet prevalent, the broader class of aniline and pyrimidine derivatives has been investigated for such purposes. For example, aniline-based polymers are well-known for their conducting properties. The inclusion of the pyrimidine moiety could modulate these properties, potentially leading to materials with enhanced performance.
Future research in this area might involve the synthesis of polymers from this compound or its use as a component in the formation of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), where its coordinating ability and rigid structure could be advantageous.
Q & A
Basic: What are the established synthetic routes for 4-(4-Methylpyrimidin-2-yl)aniline, and what intermediates are critical in its preparation?
Methodological Answer:
The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. For example, 4-chloro-2-(6-chloropyrimidin-4-yl)aniline can serve as a key intermediate, where subsequent substitution reactions introduce functional groups. LCMS (m/z 245 [M+H]⁺) and HPLC (retention time: 0.75 minutes) are used to confirm intermediate purity and reaction progression . Advanced protocols may involve Pd-catalyzed cross-coupling to attach pyrimidine rings to aniline derivatives, requiring rigorous control of reaction conditions (e.g., temperature, solvent polarity) to minimize byproducts .
Basic: Which analytical techniques are most reliable for structural characterization of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural determination. For example, SHELX software (SHELXL/SHELXS) refines crystallographic data with mean σ(C–C) = 0.003 Å and R factor = 0.040, ensuring high precision . Complementary techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and aromatic proton environments.
- Mass Spectrometry : High-resolution LCMS to confirm molecular weight and fragmentation patterns .
Advanced: How can density functional theory (DFT) elucidate electronic properties and reactivity trends in this compound?
Methodological Answer:
DFT calculations (e.g., B3LYP/6-311++G(d,p)) model electron density distributions, HOMO-LUMO gaps, and electrostatic potentials. For instance, Hirshfeld surface analysis reveals intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that stabilize the crystal lattice . These insights guide predictions of nucleophilic/electrophilic sites, aiding in rational design of derivatives for targeted applications.
Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
Discrepancies in NMR or IR spectra often arise from dynamic processes (e.g., tautomerism) or impurities. Strategies include:
- Variable-Temperature NMR : To identify tautomeric equilibria or conformational changes.
- Cross-Validation : Combining SCXRD (for bond lengths/angles) with computational IR/Raman simulations to match experimental vibrational modes .
- Purification : HPLC with gradient elution (e.g., C18 columns, acetonitrile/water mobile phase) to isolate pure fractions .
Advanced: What biological activities are associated with this compound derivatives, and how do structural modifications influence efficacy?
Methodological Answer:
Pyrimidine-aniline hybrids exhibit antimicrobial and antiviral properties. For example, sulfamerazine-containing analogs show activity against S. aureus and E. coli due to sulfonamide moieties disrupting folate biosynthesis . Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) at specific positions enhances binding to viral proteases, as demonstrated in structure-activity relationship (SAR) studies .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
While specific data for this compound is limited, analogs like 4-fluoro-3-chloroaniline require:
- PPE : Gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Waste Disposal : Segregate halogenated waste for incineration .
Advanced: How can reaction conditions be optimized to improve yield and selectivity in derivative synthesis?
Methodological Answer:
Design of Experiments (DoE) methodologies systematically vary parameters:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of pyrimidine intermediates.
- Catalyst Screening : Pd(OAc)₂/XPhos systems improve cross-coupling efficiency for aryl-aryl bond formation .
- Temperature Gradients : Lower temperatures (0–5°C) suppress side reactions in nitration or halogenation steps .
Advanced: What challenges arise in crystallizing this compound for structural studies, and how are they mitigated?
Methodological Answer:
Challenges include poor crystal growth due to flexible substituents or solvent inclusion. Solutions involve:
- Crystallization Screens : Sparse matrix screens (e.g., Hampton Research) with varied precipitant/solvent combinations.
- Seeding Techniques : Microseeding to induce nucleation in supersaturated solutions.
- Cryoprotection : Rapid cooling in liquid N₂ to prevent ice formation during SCXRD data collection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
